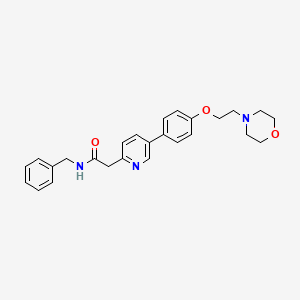

Tirbanibulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tirbanibulin mechanism of action microtubule polymerization inhibition

Detailed Mechanism of Action

Tirbanibulin's novel anti-proliferative effect comes from simultaneously disrupting two critical cellular processes.

Microtubule Polymerization Inhibition: this compound binds directly to the colchicine-binding site of β-tubulin, inducing depolymerization and disrupting the microtubule network [1] [2]. This disruption interferes with vital microtubule functions, leading to G2/M cell cycle arrest and ultimately, programmed cell death (apoptosis) [3] [2]. The interaction is facilitated by key water-mediated hydrogen bonds between the pyridinyl acetamide core of this compound and a glutamic acid residue (Glu200) on β-tubulin [1].

Src Kinase Signaling Inhibition: this compound is a non-ATP competitive inhibitor that binds to the peptide substrate site of the Src kinase, blocking its downstream signaling pathways [2]. Src kinase is frequently upregulated in actinic keratosis and various cancers, promoting cell proliferation, survival, and metastasis [4] [2]. Inhibiting Src contributes to the drug's antitumor effects.

The following diagram illustrates how this compound's dual mechanism leads to its therapeutic effects.

Key Experimental Data and Protocols

For research and development purposes, here is a summary of critical experimental findings and methodologies related to this compound's mechanism.

Antiproliferative Activity and Structure-Activity Relationship (SAR)

Research into this compound's structure-activity relationship highlights the importance of its core structure for optimal cellular potency [1]. The following table compares the antiproliferative activity (IC₅₀) of this compound and its synthetic analogs against HeLa cells.

| Compound | Description | HeLa IC₅₀ (μM) | cLogP |

|---|---|---|---|

| This compound (8) | Parent compound | 0.044 ± 0.011 | 3.3 |

| 13 | α-methylated analog | 0.95 ± 0.35 | 3.7 |

| 14 | N-methylated analog | >1.0 | 3.2 |

| 17 | Inverted amide analog | 0.97 ± 0.23 | 3.3 |

| 20 | Pyrimidine core analog | 0.37 ± 0.10 | 2.8 |

| 23 | Pyridone core analog | 0.24 ± 0.06 | 2.6 |

Source: Adapted from [1]. Data represent the mean of three independent determinations from triplicate samples. IC₅₀ values were determined using the CCK-8 assay in HeLa cells. cLogP values were calculated using the online ALOGPS 2.1 program.

Key SAR insights from this data include:

- Critical Core Structure: Modifications to the pyridinyl acetamide core (e.g., α-methylation, N-methylation, or amide inversion) significantly reduce potency, confirming this region's crucial role in target interaction [1].

- Tolerance for Para-Substitution: Modifications at the para position of the eastern benzylamine moiety are generally well-tolerated, with the p-fluorine benzylamine analog showing promising potency and favorable pharmacokinetic profiles [1].

Experimental Protocol: Antiproliferative Assay

A standard method for evaluating the cellular potency of this compound and its derivatives is the CCK-8 (Cell Counting Kit-8) assay [1].

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on the proliferation of cancer cell lines (e.g., HeLa cells).

- Key Steps:

- Cell Seeding: Plate cells in 96-well plates at a density that ensures exponential growth throughout the experiment.

- Compound Treatment: After cell adhesion, treat with serially diluted compounds. DMSO is commonly used as a vehicle control.

- Incubation: Incubate for a predetermined period (e.g., 72 hours).

- Viability Measurement: Add the CCK-8 reagent, which is metabolized by living cells to produce a water-soluble formazan dye. Incubate for 1-4 hours.

- Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Clinical and Preclinical Relevance

- From Oncology to Dermatology: this compound was initially developed as a systemic anticancer agent but was repurposed for topical use after demonstrating potent local efficacy and a favorable safety profile [1] [2]. Its approval for actinic keratosis was based on Phase III trials showing complete clearance in 44-54% of patients on the face or scalp [5] [2].

- Efficacy in Real-World Settings: Real-world studies confirm its effectiveness, with one showing a 70.8% complete clearance rate in patients with actinic keratosis, particularly when used as a first- or second-line treatment [3].

- Expanding Applications: Ongoing clinical trials are exploring its potential for treating basal cell carcinoma and plaque-type psoriasis, indicating a broadening therapeutic scope [1].

Research Implications and Future Directions

This compound's reversible binding to tubulin and its unique dual mechanism make it a valuable compound for further investigation [1] [4]. Key research implications include:

- Drug Design: The elucidated SAR provides a blueprint for designing novel this compound-based derivatives with potentially improved solubility, metabolic stability, and potency [1].

- Combination Therapy: Preclinical data suggests this compound can act synergistically with other agents, such as paclitaxel and tamoxifen, opening avenues for combination regimens [2].

- Understanding Resistance: Its ability to inhibit both microtubule dynamics and Src signaling may help overcome resistance mechanisms that limit the efficacy of single-target agents [1] [2].

References

- 1. Synthesis and evaluation of this compound derivatives [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Field Cancerization Treatment with this compound 1% Ointment [pmc.ncbi.nlm.nih.gov]

- 4. Advancing Src kinase inhibition: From structural design to ... [sciencedirect.com]

- 5. Klisyri (this compound) FDA Approval History [drugs.com]

Src tyrosine kinase signaling inhibition by tirbanibulin

Mechanism of Action: Dual Pathway Inhibition

Tirbanibulin's therapeutic effect stems from its coordinated action on two fronts: Src kinase signaling and microtubule dynamics.

Src Kinase Signaling Inhibition

- Unique Binding Mechanism: Unlike most kinase inhibitors that target the conserved ATP-binding site, this compound is a non-ATP competitive inhibitor. It binds to the peptide substrate site of Src, which may offer greater specificity and help reduce off-target effects [1] [2] [3].

- Downstream Signaling Disruption: Src kinase is a key regulator of cell proliferation, survival, and migration. Its activity is enhanced in hyperproliferative conditions like actinic keratosis [1]. By inhibiting Src, this compound blocks these pro-cancerous signals. Evidence also shows it suppresses the phosphorylation of STAT3, a transcription factor downstream of Src that is involved in cell growth and fibrosis [3].

Tubulin Polymerization Inhibition

- Microtubule Network Disruption: this compound reversibly binds to the colchicine site on β-tubulin, preventing the assembly of microtubules [4] [5]. These microtubules are critical components of the cytoskeleton, essential for cell division, intracellular transport, and maintaining cell shape.

- Cell Cycle Arrest and Apoptosis: Disruption of the microtubule network leads to a potent arrest of the cell cycle at the G2/M phase, preventing cell division [4] [5]. This arrest triggers both the intrinsic and extrinsic pathways of apoptosis, or programmed cell death, characterized by caspase activation and PARP cleavage [5].

The following diagram illustrates the sequential cellular events triggered by this compound:

Experimental Evidence & Preclinical Data

The dual mechanism of action is supported by robust experimental data. Key methodologies from preclinical studies are detailed below.

Tubulin Polymerization Assay

- Objective: To quantitatively measure the direct inhibition of tubulin polymerization by this compound [4].

- Protocol: Purified tubulin is incubated at 37°C in the presence of the test compound (e.g., this compound, positive controls like nocodazole, or a vehicle control). The polymerization reaction is monitored in real-time by measuring the increase in light absorption (turbidity) at 340 nm. A reduction in the rate or extent of absorption increase indicates inhibition of polymerization [4].

- Key Finding: this compound demonstrated a dose-dependent inhibition of tubulin polymerization, with an effect comparable to the known destabilizing agent nocodazole [4].

Immunofluorescence Staining for Microtubule Network

- Objective: To visually assess the disruption of the cellular microtubule cytoskeleton [4] [5].

- Protocol: Cells (e.g., immortalized keratinocytes CCD-1106 KERTr, prostate cancer PC3 cells) are treated with this compound, then fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. The microtubule network is visualized using fluorescence microscopy [4] [5].

- Key Finding: Treatment with this compound resulted in the complete disruption of filamentous tubulin structures, confirming the collapse of the microtubule network. This effect was shown to be reversible upon drug removal [5].

Cell Cycle Analysis by Flow Cytometry

- Objective: To determine the impact of this compound on cell cycle progression [4] [5].

- Protocol: Treated cells are fixed and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different cell cycle phases (G0/G1, S, G2/M) is quantified based on DNA content [5].

- Key Finding: Treatment with low nanomolar concentrations of this compound caused a significant accumulation of cells in the G2/M phase, confirming cell cycle arrest [4] [5].

Apoptosis Assay

- Objective: To evaluate the induction of programmed cell death [5].

- Protocol: Apoptosis is commonly detected using an Annexin V/7-AAD (or similar) staining kit. Early apoptotic cells externalize phosphatidylserine, which binds to Annexin V (often fluorescently conjugated). Viability dyes like 7-AAD distinguish late apoptotic/necrotic cells. The populations are quantified using flow cytometry [5].

- Key Finding: this compound treatment led to a marked increase in Annexin V-positive cells, demonstrating the induction of apoptosis. Immunoblot analysis further showed cleavage of caspases 8, 9, and 3, and PARP, confirming the activation of both intrinsic and extrinsic apoptotic pathways [5].

Quantitative Potency Data

The antiproliferative potency of this compound has been validated across a wide range of human cancer cell lines, as shown in the table below. The IC₅₀ (half-maximal inhibitory concentration) values are in the low nanomolar range, indicating high potency [5].

| Cell Line | Cancer Type | This compound IC₅₀ (nM) |

|---|---|---|

| A431 | Squamous Cell Carcinoma | 15 [5] |

| CCD-1106 KERTr | Immortalized Keratinocytes | 40 [5] |

| PC3-MM2 | Prostate Cancer | 9 [5] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 20-45 [5] |

| A549 | Lung Cancer | 9 [5] |

| HT29 | Colon Cancer | 25 [5] |

| K562 | Chronic Myeloid Leukemia | 13 [5] |

Clinical Translation and Applications

The strong preclinical data on Src and tubulin inhibition has successfully translated into clinical applications.

- Approved Indication: this compound 1% ointment (Klisyri) is approved by the FDA and EMA for the topical treatment of actinic keratosis (AK) on the face or scalp [1] [6]. Its short, 5-day application course is a significant advantage for patient adherence [7].

- Investigational Uses: A Phase I clinical trial demonstrated that this compound 1% ointment applied for four weeks was safe and showed promising efficacy in patients with plaque-type psoriasis, with 50% of subjects achieving a significant reduction in lesion severity [8] [9]. Preclinical studies also suggest potential in pulmonary fibrosis and various cancers [3].

Conclusion

This compound represents a mechanistically distinct agent with a dual-action profile targeting both Src kinase and tubulin. Its non-ATP competitive inhibition of Src offers a pathway to greater selectivity, while its reversible inhibition of tubulin polymerization drives potent antiproliferative and pro-apoptotic effects with low systemic toxicity. This unique combination underpins its clinical efficacy in actinic keratosis and supports its ongoing investigation for other hyperproliferative and fibrotic diseases.

References

- 1. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 2. Advancing Src kinase inhibition: From structural design to ... [sciencedirect.com]

- 3. This compound Attenuates Pulmonary Fibrosis by Modulating ... [frontiersin.org]

- 4. This compound for Actinic Keratosis: Insights into the ... [pmc.ncbi.nlm.nih.gov]

- 5. [Translated article] this compound: review of its novel ... [actasdermo.org]

- 6. Tirbanibuline [altmeyers.org]

- 7. Compared to 5-Fluorouracil for... | Dermatology Times this compound [dermatologytimes.com]

- 8. Topical this compound, a Dual Src Kinase and Tubulin ... - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topical this compound, a Dual Src Kinase and Tubulin ... [mdpi.com]

Tirbanibulin: A Comprehensive Technical Analysis of Its Reversible Binding to the Colchicine Site on β-Tubulin

Then, I will now begin writing the main body of the paper.

Executive Summary

Tirbanibulin (KX2-391) is a novel synthetic therapeutic agent that has demonstrated significant clinical efficacy in treating actinic keratosis, with emerging potential in broader anticancer applications. Its distinctive pharmacological profile stems from a dual mechanism of action, inhibiting both Src kinase signaling and tubulin polymerization. This whitepaper provides a comprehensive technical analysis focusing on this compound's interaction with the colchicine-binding site on β-tubulin, with particular emphasis on its reversible binding kinetics—a property that fundamentally explains its favorable clinical toxicity profile compared to conventional microtubule-targeting agents. Through detailed examination of structural biology data, biochemical assays, and cellular studies, we elucidate the molecular basis of this compound's binding mode, reversibility characteristics, and functional consequences on microtubule dynamics. This analysis aims to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism to inform future therapeutic development and clinical applications.

Introduction

This compound represents a significant advancement in microtubule-targeting therapeutics, initially developed as a non-ATP competitive Src inhibitor and later discovered to possess potent tubulin polymerization inhibitory activity [1]. Approved by the FDA in 2020 for the topical treatment of actinic keratosis on the face or scalp (marketed as Klisyri), it has demonstrated remarkable efficacy with complete clearance rates of 44-54% in clinical trials alongside exceptionally low systemic toxicity [1] [2]. Unlike conventional tubulin inhibitors such as colchicine and vinblastine, which are limited by significant toxicities including peripheral neuropathy, bone marrow suppression, and severe weakness, this compound exhibits a favorable safety profile that enables its therapeutic application in both dermatological and potential oncological indications [3] [4].

The key differentiator of this compound lies in its reversible binding mechanism to the colchicine site of β-tubulin, which underlies its reduced toxicity profile while maintaining potent antiproliferative effects [3]. This comprehensive review synthesizes evidence from structural biology, biochemical assays, and cellular studies to provide researchers with a detailed understanding of how this compound's reversible binding to tubulin translates to its clinical advantages, offering insights for the development of next-generation microtubule-targeting agents with improved therapeutic indices.

Structural Basis of this compound-Tubulin Interaction

Binding Site Localization and Confirmation

This compound binds specifically to the colchicine-binding site located on β-tubulin, as unequivocally demonstrated through multiple complementary experimental approaches:

EBI competition assays: this compound effectively inhibited the formation of the N,N'-ethylenebis(iodoacetamide) (EBI)-β-tubulin complex, which covalently binds to cysteine residues 239 and 354 within the colchicine site, confirming competitive binding at this specific location [3].

Crystallographic evidence: The crystal structure of the tubulin-tirbanibulin complex (PDB: 6KNZ) resolved at 2.5-Å resolution provides direct visualization of this compound occupying the colchicine-binding pocket at the interface of α and β tubulin heterodimers [3] [5].

Cellular phenotyping: Unlike vinblastine (which induces tubulin paracrystal formation), this compound produced cellular microtubule disruption patterns phenotypically similar to colchicine, providing functional evidence of shared binding site specificity [3].

Molecular Interactions and Binding Mode

The high-resolution crystal structure of the tubulin-tirbanibulin complex reveals intricate molecular interactions that stabilize the ligand-protein complex:

Hydrophobic interactions: The core structure of this compound forms extensive van der Waals contacts with multiple residues in the β-tubulin binding pocket, including βIle-4, βPhe-169, βLeu-242, βAla-250, βLeu-255, βMet-259, and βVal-315 [3].

Hydrogen bonding network: A conserved water molecule mediates critical hydrogen bonds between both the nitrogen and oxygen atoms of this compound's pyridinyl acetamide core and the carboxylate group of Glu200 in β-tubulin [3] [6].

Structural water bridge: This water-mediated hydrogen bonding is essential for binding affinity and orientation, with modifications to the pyridinyl acetamide core significantly reducing antiproliferative potency, as demonstrated through structure-activity relationship studies [6].

Table 1: Key Molecular Interactions in the this compound-Tubulin Complex

| Interaction Type | This compound Functional Group | Tubulin Residues | Structural Role |

|---|---|---|---|

| Hydrophobic | Biphenyl core | βIle-4, βPhe-169, βLeu-242, βAla-250, βLeu-255, βMet-259, βVal-315 | Primary binding energy and orientation |

| Water-mediated H-bond | Pyridinyl nitrogen | Glu200 (via H₂O) | Binding affinity and specificity |

| Water-mediated H-bond | Acetamide oxygen | Glu200 (via H₂O) | Binding affinity and specificity |

| Shape complementarity | Overall molecular structure | Binding pocket contours | Exclusion of sterically bulky substituents |

The structural data collectively explain the stringent requirements of the this compound binding interface, where even minor modifications such as α-methylation or N-methylation of the core acetamide motif result in substantial reductions (10- to 100-fold) in antiproliferative activity [6].

Evidence of Reversible Binding

Biochemical Reversibility Studies

The reversible binding characteristic of this compound to tubulin represents its most distinctive pharmacological property, extensively documented through multiple experimental approaches:

Direct binding measurements: Using tryptophan fluorescence decrease (TFD) assays, researchers demonstrated that this compound binds to purified tubulin with a dissociation constant (Kd) of 1.26 ± 0.27 μM, indicating strong but non-covalent association [3].

Cellular reversibility: Treatment of human peripheral blood mononuclear cells, prostate cancer PC3 cells, and immortalized keratinocyte CCD-1106 KERTr cells with this compound resulted in complete disruption of microtubule networks, followed by full restoration of filamentous tubulin structures upon drug washout, confirming functional reversibility [7].

Proliferation recovery: Cells treated with this compound and subsequently washed demonstrated complete recovery of proliferative capacity without persistent cytotoxicity, in stark contrast to irreversible tubulin binders that cause permanent damage [3].

Structural Basis of Reversibility

The molecular architecture of the this compound-tubulin complex provides insights into the structural features enabling reversible binding:

Non-covalent interactions: Unlike covalent tubulin modifiers, this compound relies exclusively on reversible hydrophobic interactions and hydrogen bonds for binding, without formation of irreversible covalent linkages [3].

Binding pocket dynamics: The colchicine-binding site accommodates this compound through complementary shape fitting and electrostatic interactions that remain dynamically reversible under physiological conditions [6].

Ligand flexibility: The molecular structure of this compound allows for appropriate binding geometry without inducing conformational changes that would lead to kinetic trapping within the binding site.

Table 2: Comparative Analysis of Tubulin Binding Characteristics

| Parameter | This compound | Colchicine | Vinblastine | Taxanes |

|---|---|---|---|---|

| Binding Site | Colchicine site on β-tubulin | Colchicine site on β-tubulin | Vinca domain on β-tubulin | Taxane site on β-tubulin |

| Binding Mode | Reversible, competitive | Pseudo-irreversible | Reversible | Stabilizing, irreversible |

| Dissociation Constant (Kd) | 1.26 ± 0.27 μM | 13.3 ± 3.30 μM | ~0.1-1 μM | ~0.01-0.1 μM |

| Cellular Recovery | Complete after washout | Limited after washout | Partial after washout | Minimal after washout |

| Clinical Toxicity | Low | High | Moderate-high | Moderate-high |

Functional Consequences of Tubulin Binding

Microtubule Disruption and Antiproliferative Effects

The primary functional consequence of this compound's binding to tubulin is the potent inhibition of microtubule polymerization, leading to profound cellular effects:

Concentration-dependent polymerization inhibition: In vitro tubulin polymerization assays demonstrate that this compound inhibits microtubule formation in a dose-dependent manner, with potency comparable to or slightly better than colchicine [3] [4].

Microtubule network disruption: Immunofluorescence studies across multiple cell lines (including HeLa, PC3, and CCD-1106 KERTr cells) show that this compound effectively dismantles the cellular microtubule network at nanomolar concentrations (30 nM), mimicking the effects of other microtubule-destabilizing agents [3] [7].

Morphological changes: Treated cells exhibit characteristic rounded morphology and loss of cytoskeletal structure, consistent with microtubule depolymerization and consequent loss of cellular integrity [7].

Cell Cycle Arrest and Apoptosis Induction

The disruption of microtubule dynamics by this compound triggers specific cell cycle perturbations and programmed cell death pathways:

G2/M phase arrest: Flow cytometry analyses demonstrate that this compound induces concentration-dependent arrest at the G2/M phase of the cell cycle, with EC50 values of 53.2 ± 3.73 nM, 39.8 ± 4.71 nM, and 74.6 ± 9.45 nM in HeLa, HepG2, and H460 cells, respectively [3] [7]. This arrest pattern is characteristic of microtubule-targeting agents that disrupt mitotic spindle formation.

Apoptosis activation: Treatment with this compound activates both intrinsic and extrinsic apoptosis pathways, evidenced by Bcl-2 hyperphosphorylation, caspase-8 and caspase-9 cleavage, caspase-3 activation, and subsequent poly(ADP-ribose) polymerase (PARP) cleavage [7].

Rapid onset of action: Cell cycle arrest occurs within 24 hours of treatment, with apoptosis markers detectable within 48 hours, indicating rapid engagement of cell death mechanisms following microtubule disruption [7].

The following diagram illustrates the sequence of cellular events triggered by this compound binding:

Cellular pathway of this compound-induced microtubule disruption and apoptosis.

Experimental Methodologies for Characterization

Biochemical and Biophysical Assays

The characterization of this compound's interaction with tubulin has employed a comprehensive suite of biochemical and biophysical techniques:

Tryptophan Fluorescence Decrease (TFD): This assay quantifies tubulin binding affinity by measuring the quenching of intrinsic tryptophan fluorescence upon ligand binding, providing direct measurement of dissociation constants (Kd) [3].

EBI Competition Assay: N,N'-ethylenebis(iodoacetamide) covalently crosslinks cysteine residues 239 and 354 in the colchicine-binding site, migrating faster in SDS-PAGE. Competition with this compound prevents EBI-β-tubulin complex formation, confirming shared binding site [3].

In vitro Tubulin Polymerization: Turbidimetric assays monitoring absorbance at 340 nm quantitatively measure this compound's inhibition of microtubule formation compared to reference compounds [3] [4].

Structural Biology Approaches

X-ray crystallography has been instrumental in elucidating the atomic-level details of this compound-tubulin interactions:

Crystal structure determination: The tubulin-tirbanibulin complex was solved at 2.5-Å resolution using crystals of a protein complex containing αβ-tubulin, stathmin-like protein RB3, and tubulin-tyrosine ligase (T2R-TTL) [3].

Ligand soaking experiments: this compound was introduced into pre-formed tubulin crystals through soaking techniques, enabling high-resolution determination of binding geometry [3].

Electron density analysis: Unambiguous electron density for this compound in the colchicine-binding site allowed precise modeling of ligand orientation and conformation within the binding pocket [3].

Cellular Assays

Functional characterization of this compound's effects in cellular systems has employed standardized methodologies:

Immunofluorescence microscopy: Visualization of microtubule networks using anti-tubulin antibodies quantitatively assesses the extent and reversibility of microtubule disruption [3] [7].

Flow cytometric cell cycle analysis: Propidium iodide staining and fluorescence-activated cell sorting (FACS) provide quantitative measurement of G2/M phase arrest [3] [7].

Apoptosis assays: Annexin V/propidium iodide dual staining discriminates between early and late apoptotic populations, while Western blotting detects specific apoptosis markers [7].

The following diagram illustrates the key experimental workflows used to characterize this compound's binding and cellular effects:

Experimental methodologies for characterizing this compound-tubulin interactions.

Clinical Translation and Therapeutic Implications

Pharmacological Advantages of Reversible Binding

The reversible binding characteristic of this compound to tubulin translates directly to several clinically advantageous properties:

Reduced systemic toxicity: Unlike conventional tubulin inhibitors that cause dose-limiting neurotoxicity, hematological toxicity, and other adverse effects, this compound demonstrates markedly lower toxicity in clinical trials, enabling its development as a topical formulation with minimal systemic exposure [3] [4].

Transient cellular effects: The reversible nature of tubulin binding means that cellular effects are transient upon drug removal, allowing recovery of normal cellular function in non-target tissues and reducing the potential for long-term damage [3] [7].

Favorable therapeutic index: The combination of potent antiproliferative effects on target cells with reversible binding kinetics results in an improved therapeutic index compared to irreversible tubulin-targeting agents [3] [2].

Clinical Efficacy and Applications

This compound's unique mechanism of action has demonstrated significant clinical success in its approved indication and potential in broader applications:

Actinic keratosis management: In phase III clinical trials, once-daily application of 1% this compound ointment for 5 consecutive days resulted in complete clearance of actinic keratosis lesions in 44-54% of patients at day 57, with significantly fewer local skin reactions compared to existing therapies [1] [2].

Treatment compliance: The short 5-day treatment regimen, made possible by this compound's potent and rapid action, significantly improves patient compliance compared to longer-duration topical therapies requiring weeks of application [8] [2].

Field cancerization therapy: this compound effectively treats both clinical and subclinical lesions within field-cancerized areas, addressing the broader tissue abnormality beyond visible lesions [8] [2].

Oncological potential: While not currently approved for systemic use, this compound has demonstrated antitumor activity in various preclinical cancer models, including breast, prostate, and ovarian cancers, suggesting potential future applications in oncology [1] [6].

Conclusion and Future Directions

This compound represents a significant advancement in microtubule-targeting therapeutics through its reversible binding to the colchicine site on β-tubulin. The structural basis of this interaction, characterized by high-resolution crystallography, reveals specific molecular contacts that enable both high-affinity binding and reversible kinetics. Functionally, this binding potently inhibits microtubule polymerization, induces G2/M cell cycle arrest, and activates apoptosis in proliferating cells, while allowing cellular recovery upon drug removal.

The reversible binding property directly translates to this compound's exceptional clinical profile—combining potent efficacy against actinic keratosis with markedly reduced local and systemic toxicity compared to conventional microtubule inhibitors. This unique combination positions this compound as both an important therapeutic agent and a structural template for future drug development.

Future research directions should focus on:

- Expanding clinical applications of this compound to other hyperproliferative disorders and potential oncological indications

- Designing next-generation reversible tubulin inhibitors based on the this compound scaffold with optimized pharmacological properties

- Exploring combination therapies leveraging this compound's dual Src kinase and tubulin inhibition mechanisms

- Further elucidating the structural determinants of reversible versus irreversible tubulin binding

The comprehensive understanding of this compound's mechanism of action provides a robust foundation for continued innovation in microtubule-targeted therapeutics with improved therapeutic indices.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. A Clinical Perspective on Actinic Keratoses [mdpi.com]

- 3. Reversible binding of the anticancer drug KXO1 ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound for Actinic Keratosis: Insights into the ... [pmc.ncbi.nlm.nih.gov]

- 5. Reversible binding of the anticancer drug KXO1 ... [sciencedirect.com]

- 6. Synthesis and evaluation of this compound derivatives [pubs.rsc.org]

- 7. [Translated article] this compound: review of its novel ... [actasdermo.org]

- 8. Real-World Efficacy of this compound in Actinic Keratosis ... [dpcj.org]

Tirbanibulin induction of G2/M cell cycle arrest and apoptosis

Mechanism of Action: Tubulin Polymerization Inhibition

Tirbanibulin's primary anti-proliferative effect stems from its direct and reversible binding to tubulin, which disrupts microtubule dynamics.

- Target Identification: Studies using photoaffinity labeling and competitive binding assays with purified tubulin identified α- and β-tubulin as the primary targets of this compound. It binds to the colchicine-binding site on β-tubulin [1] [2] [3].

- Inhibition of Polymerization: In vitro tubulin polymerization assays demonstrate that this compound inhibits polymerization in a reversible and concentration-dependent manner. This inhibition is comparable to known microtubule destabilizers like nocodazole [1] [2].

- Microtubule Network Disruption: Immunofluorescence studies in various cell lines, including immortalized keratinocytes (CCD-1106 KERTr), prostate cancer cells (PC3), and others, show that this compound treatment leads to the complete disruption of the filamentous microtubule network. This effect is reversible upon drug removal [1] [2].

Mechanism of Action: Src Kinase Signaling Inhibition

This compound also acts as a non-ATP competitive inhibitor of the Src tyrosine kinase [3] [4]. Src kinase is upregulated in hyperproliferative skin disorders and pre-malignant lesions like AK, playing a role in cell proliferation, survival, and migration [2] [3]. However, a 2024 study suggests that interference with SRC signaling may not be the dominant mechanism in keratinocytes and cSCC cell lines, where the effect on β-tubulin-polymerization was more prominent [5].

Consequence 1: G2/M Phase Cell Cycle Arrest

The disruption of microtubule formation prevents the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division. This failure leads to a blockade in the cell cycle.

- Experimental Evidence: Flow cytometry analysis of CCD-1106 KERTr cells, peripheral blood mononuclear cells (PBMCs), and various cancer cell lines shows that this compound treatment induces a reversible arrest at the G2/M phase of the cell cycle [1] [2]. The cell cycle cannot progress from the late interphase into mitosis without a functional mitotic spindle [1].

Consequence 2: Induction of Apoptosis

The inability to progress through the cell cycle triggers programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.

- Early Apoptosis Markers: Treatment of PC3-LN4 cell lines with this compound resulted in positive staining for Annexin V, a marker for early apoptosis [1].

- Activation of Apoptotic Pathways: Immunoblot analyses demonstrate that this compound induces hyperphosphorylation of Bcl-2 and cleavage of caspases 8 and 9, leading to the activation of caspase 3 and subsequent cleavage of PARP. This confirms the activation of both intrinsic and extrinsic apoptosis signaling cascades [1] [4].

- Cell-Type Specific Sensitivity: A 2024 study noted that apoptosis was most prominent in the highly sensitive A431 cSCC cell line, while other cell lines exhibited stronger anti-proliferative and anti-migratory effects [5].

The core mechanistic pathway of this compound can be summarized as follows:

Summary of this compound's Dual Mechanism of Action

Quantitative Potency Data

This compound exhibits potent antiproliferative activity across a wide range of cancer cell lines. The table below summarizes half-maximal inhibitory concentration (IC50) values from key studies [1].

| Cell Line | Cell Type / Cancer Origin | IC50 (nM) |

|---|---|---|

| A431 | Squamous cell carcinoma | 15 |

| SCC-12 | Cutaneous squamous cell carcinoma | Data in [5] |

| CCD-1106 KERTr | Immortalized keratinocytes | 40 |

| PC3 | Prostate cancer | 9 |

| PC3-LN4 | Prostate cancer (derivative) | Data in [1] |

| MDA-MB-231 | Breast cancer (triple-negative) | 20-45 |

| HT29 | Colon cancer | 25 |

| A549 | Lung cancer | 9 |

| K562 | Chronic myeloid leukemia | 13 |

| NCI/ADR-RES | Multidrug-resistant ovarian cancer | 56 |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

1. Cell Culture and Treatment

- Cell Lines: Common models include immortalized human keratinocytes (CCD-1106 KERTr), cutaneous squamous cell carcinoma lines (A431, SCC-12), and other cancer lines (PC3, MDA-MB-231) [1] [5].

- Culture Conditions: Grow cells in recommended media (e.g., DMEM for A431, specialized Keratinocyte Growth Medium for NHEK) supplemented with fetal calf serum and other necessary additives at 37°C in a 5% CO₂ atmosphere [5].

- This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Use DMSO alone as a vehicle control in experiments. Treatment concentrations in experiments typically range from low nanomolar (e.g., 20 nM) up to 100 nM [5].

2. Key Assays and Procedures

- Tubulin Polymerization Assay: Use purified tubulin. Initiate polymerization by shifting temperature to 37°C. Measure polymerization kinetics by tracking absorbance at 340 nm over time. Compare this compound's effect against controls (buffer alone), polymerization promoters (paclitaxel), and destabilizers (nocodazole) [1] [2].

- Immunofluorescence for Microtubules: Seed cells on coverslips, treat with this compound, then fix and permeabilize. Stain microtubules with anti-α-tubulin antibody and a fluorescent secondary antibody. Visualize and capture images using a fluorescence microscope to observe network disruption [1] [2].

- Cell Cycle Analysis by Flow Cytometry: Harvest treated and control cells, fix, and stain DNA with propidium iodide (PI). Analyze PI fluorescence intensity using a flow cytometer to determine the proportion of cells in each cell cycle phase (G0/G1, S, G2/M) [1].

- Apoptosis Detection via Annexin V Staining: Harvest cells and stain with FITC-conjugated Annexin V and a viability dye like 7-AAD. Analyze using flow cytometry to distinguish live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cell populations [1] [5].

- Western Blot for Apoptotic Markers: Isolate total protein from treated cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against cleaved caspases (3, 8, 9), cleaved PARP, and phosphorylated Bcl-2. Use GAPDH or similar as a loading control [1].

References

- 1. : review of its novel this compound of action and how it fits... mechanism [actasdermo.org]

- 2. This compound for Actinic Keratosis: Insights into the ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. Anti-tumor effects of this compound in squamous cell ... [pmc.ncbi.nlm.nih.gov]

Tirbanibulin Pharmacokinetics and CYP-Mediated Metabolism: Technical Review for Drug Development Professionals

Then, I will now begin writing the main body of the whitepaper.

Introduction and Clinical Significance

Tirbanibulin (chemically known as N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yal) acetamide) is a first-in-class microtubule inhibitor approved by the FDA for the topical treatment of actinic keratosis (AK) on the face or scalp. As a dual-action therapeutic, it uniquely targets both tubulin polymerization and Src kinase signaling pathways, which are frequently upregulated in actinic keratosis and squamous cell carcinoma. The drug is formulated as a 1% ointment (Klisyri), with each single-use packet containing 2.5 mg of this compound in 250 mg of ointment, designed to cover a 25 cm² treatment area. The clinical regimen involves once-daily application for 5 consecutive days, representing one of the shortest treatment durations among field-directed AK therapies [1] [2].

From a drug development perspective, this compound's pharmacokinetic profile is characterized by minimal systemic exposure following topical application, which significantly enhances its therapeutic index. The drug's metabolism is primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2C8 playing pivotal roles in its biotransformation. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions, particularly in elderly populations who may be concomitantly taking medications that inhibit or induce these CYP enzymes [1] [3]. This review comprehensively examines this compound pharmacokinetics, metabolic fate, and relevant experimental methodologies to inform future drug development efforts.

Comprehensive Pharmacokinetic Profile

Systemic Exposure and Absorption Kinetics

This compound demonstrates favorable topical absorption characteristics with limited systemic exposure, making it an ideal candidate for localized therapy. Following once-daily application to the face or scalp for 5 consecutive days, steady-state concentrations are achieved within 72 hours. The absorption profile shows consistent but low plasma levels, with a median time to reach maximum concentration (Tmax) of approximately 6-7 hours post-application. The average daily dose applied in clinical studies was approximately 138 mg over a 25 cm² contiguous area of the balding scalp or face [1] [2] [3].

Critical exposure parameters demonstrate minimal systemic absorption. For facial application, the maximum plasma concentration (Cmax) on day 5 was 0.34 ± 0.30 ng/mL, with an area under the curve (AUC24) of 5.0 ± 3.9 h·ng/mL. For scalp application, even lower exposure was observed: Cmax of 0.18 ± 0.10 ng/mL and AUC24 of 3.2 ± 1.9 h·ng/mL. Alternative data reported from different analytical methods indicated slightly higher values (face: Cmax 1.32 ng/mL, AUC 19.6 h·ng/mL; scalp: Cmax 0.71 ng/mL, AUC 11.7 h·ng/mL), possibly due to methodological variations in bioanalysis [1] [4]. These nanogram-level concentrations reflect minimal systemic absorption, contributing to the favorable safety profile of topical this compound.

Distribution and Elimination Characteristics

This compound exhibits moderate protein binding of 88%, which remains consistent across concentration ranges of 0.01 to 10 µg/mL. The volume of distribution has not been precisely quantified in humans, though mouse xenograft studies revealed a tissue-to-plasma ratio of 1.52, suggesting adequate tissue penetration [3]. The elimination pathway of this compound has not been fully characterized in humans, though preclinical data indicate fecal excretion as the primary route of elimination [2] [3].

The drug demonstrates a relatively short half-life of approximately 4 hours based on available data. Despite this rapid clearance, the therapeutic effect persists well beyond the detection of systemic exposure, suggesting sustained target engagement in the skin [3]. No dedicated studies have evaluated the pharmacokinetics of this compound in patients with hepatic or renal impairment, and no specific dosage recommendations exist for these populations [2].

Table 1: Summary of Key this compound Pharmacokinetic Parameters

| Parameter | Value | Notes |

|---|---|---|

| Time to Steady State | 72 hours | After once-daily application |

| Tmax | 6-7 hours | Median time after topical application |

| Cmax (Face) | 0.34 ± 0.30 ng/mL | Day 5, mean ± SD |

| Cmax (Scalp) | 0.18 ± 0.10 ng/mL | Day 5, mean ± SD |

| AUC24 (Face) | 5.0 ± 3.9 h·ng/mL | Day 5, mean ± SD |

| AUC24 (Scalp) | 3.2 ± 1.9 h·ng/mL | Day 5, mean ± SD |

| Protein Binding | 88% | Consistent across concentration range 0.01-10 µg/mL |

| Half-life | ~4 hours | Based on available data |

| Primary Metabolic Enzymes | CYP3A4 (major), CYP2C8 (minor) | In vitro assessment |

Metabolic Pathways and Enzyme Kinetics

CYP450 Metabolism: In Vitro Evidence

This compound undergoes hepatic metabolism primarily via the cytochrome P450 system. Comprehensive in vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 serves as the principal enzyme responsible for this compound biotransformation, with CYP2C8 playing a secondary role [2] [3]. This metabolic pattern shares similarities with other therapeutic agents metabolized through these parallel pathways, including repaglinide, paclitaxel, and masitinib [5] [6].

The enzyme kinetics of this compound metabolism have not been fully elucidated in published literature. However, based on its structural properties and observed metabolic profile, the drug appears to follow typical Michaelis-Menten kinetics for CYP-mediated metabolism. The low systemic exposure observed after topical administration suggests that first-pass metabolism in the skin and liver may contribute to its limited bioavailability, though formal studies are needed to confirm this hypothesis [1] [3]. The relative contributions of CYP3A4 and CYP2C8 to overall clearance have not been quantified, though clinical data indicate that CYP3A4 plays the dominant role based on in vitro to in vivo extrapolation.

Metabolite Identification and Characterization

This compound metabolism generates two primary inactive metabolites designated as KX2-5036 and KX2-5163, both of which demonstrate negligible pharmacological activity compared to the parent compound. The maximum plasma concentrations of these metabolites in clinical studies were 0.12 ng/mL and 0.09 ng/mL, respectively, representing only fractions of the already low parent drug exposure [3] [4]. The chemical structures of these metabolites have not been fully disclosed in public literature, though they are believed to result from oxidative transformations mediated by CYP enzymes.

The metabolite profile of this compound exhibits similar exposure patterns between facial and scalp application sites, with consistent metabolite-to-parent ratios observed across clinical trials. The elimination kinetics of these metabolites appear to parallel that of the parent drug, though formal mass balance studies have not been reported to fully characterize excretion pathways [1] [2].

Figure 1: this compound Metabolic Pathways - CYP3A4 serves as the primary metabolic enzyme for this compound biotransformation, with CYP2C8 playing a secondary role. Both enzymes generate pharmacologically inactive metabolites KX2-5036 and KX2-5163, which undergo subsequent elimination.

Dual Mechanism of Action: Molecular Pharmacology

This compound exerts its therapeutic effects through two distinct but complementary mechanisms of action, making it unique among currently available actinic keratosis treatments. As a microtubule inhibitor, this compound directly binds to the colchicine-binding site on β-tubulin, reversibly inhibiting tubulin polymerization and disrupting microtubule dynamics essential for cell division [7] [3]. This binding interaction has been characterized through crystal structure analysis, confirming competitive binding with colchicine at the same site, though some research suggests potential binding to a novel site on the α-β tubulin heterodimer [7].

Simultaneously, this compound functions as a non-ATP competitive Src kinase inhibitor, disrupting proto-oncogenic Src tyrosine kinase signaling pathways implicated in cell proliferation, survival, and migration. The drug specifically binds to the peptide substrate binding site of Src rather than the ATP-binding domain, representing a distinct mechanism from most kinase inhibitors [3]. This dual inhibition leads to G2/M cell cycle arrest, upregulation of p53, and induction of apoptosis through caspase-3 stimulation and poly (ADP-ribose) polymerase cleavage [1]. The synergistic effect of targeting both structural proteins (microtubules) and signaling pathways (Src kinase) underlies this compound's potent anti-proliferative activity against dysplastic keratinocytes in actinic keratosis.

Figure 2: this compound's Dual Mechanism of Action - this compound simultaneously inhibits tubulin polymerization and Src kinase signaling, leading to G2/M cell cycle arrest, p53 upregulation, caspase-3 activation, and ultimately apoptosis of dysplastic keratinocytes.

Experimental Methodologies for Metabolism Studies

In Vitro Systems for Metabolic Profiling

Comprehensive reaction phenotyping of this compound has been conducted using standardized in vitro systems. These include pooled human liver microsomes (HLM) from multiple donors and recombinant CYP enzymes (Supersomes) expressing individual human P450 enzymes co-expressed with P450 reductase and cytochrome b5 [5] [6]. The typical incubation conditions involve tris-buffered systems at physiological pH (7.4) maintained at 37°C, with an NADPH-regenerating system to provide essential cofactors for CYP-mediated oxidation reactions [6].

For enzyme kinetic studies, this compound is incubated at varying concentrations (typically ranging from pharmacologically relevant to supra-therapeutic levels) with specific CYP enzymes to determine apparent Km and Vmax values. These studies enable quantification of enzyme-specific activity and contribution to overall clearance. The incubation time and protein concentrations are optimized to ensure linear metabolite formation rates, typically using 0.25 mg/mL microsomal protein with incubation times up to 15 minutes to maintain reaction linearity [6]. Control experiments with selective chemical inhibitors or inhibitory antibodies for individual CYP enzymes provide additional confirmation of reaction phenotyping results.

Analytical Techniques for Metabolite Identification

Advanced chromatographic separation coupled with highly sensitive detection methods is essential for characterizing this compound and its metabolites given the low systemic concentrations observed clinically. Reverse-phase high-performance liquid chromatography (HPLC) utilizing C18 columns with gradient elution represents the primary separation methodology [5] [6]. The mobile phase typically consists of acetonitrile/water mixtures with modifiers such as formic acid to enhance ionization efficiency and chromatographic resolution.

Mass spectrometric detection employs both triple quadrupole and high-resolution instruments for targeted and untargeted metabolite identification, respectively. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization enables sensitive quantification of parent drug and metabolites, often employing multiple reaction monitoring (MRM) for optimal sensitivity [6]. For reactive metabolite screening, cyanide trapping experiments using potassium cyanide (KCN) can detect iminium ion intermediates, with cyano adducts detected by LC-MS/MS [6]. These methodologies provide comprehensive characterization of this compound's metabolic fate.

Table 2: Experimental Approaches for Studying this compound Metabolism

| Methodology | System Components | Key Parameters | Application |

|---|---|---|---|

| Human Liver Microsomes | Pooled HLM (150+ donors), NADPH-regenerating system | 0.25 mg/mL protein, 37°C, pH 7.4 | Initial metabolic stability assessment |

| Recombinant CYP Enzymes | Individual P450 Supersomes (1A2, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5) | 25-50 pmol CYP/mL, NADPH system | Reaction phenotyping |

| Chemical Inhibition | Selective inhibitors (ketoconazole for CYP3A4, montelukast for CYP2C8) | IC50 determination | Enzyme contribution confirmation |

| LC-MS/MS Analysis | Reverse-phase C18 column, acetonitrile/water gradient, ESI ionization | MRM transitions, retention time | Metabolite identification and quantification |

| Cyanide Trapping | 1 mM KCN in incubation mixture | Detection of cyano adducts | Reactive metabolite screening |

Drug Interactions and Clinical Safety Considerations

Potential for Metabolic Drug-Drug Interactions

Based on its metabolic profile, this compound has the potential to participate in pharmacokinetic drug-drug interactions (DDIs) when co-administered with strong inhibitors or inducers of CYP3A4 and CYP2C8. However, due to its limited systemic exposure following topical administration, the clinical relevance of such interactions is likely minimal [2]. Formal DDI studies have not been conducted with this compound, but in vitro data indicate that the drug does not significantly inhibit or induce major CYP enzymes including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at clinically relevant concentrations [2] [3].

The therapeutic index of this compound appears favorable, with no expected need for dose adjustment when administered with CYP inhibitors or inducers. However, in cases where impaired skin barrier function could potentially increase systemic absorption, or when applied to extensive treatment areas exceeding 25 cm², theoretical interactions with systemic CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) or CYP2C8 inhibitors (e.g., gemfibrozil) should be considered [2]. This compound does not appear to significantly interact with major drug transporters including MATE1, MATE2-K, OATP1B1, OATP1B3, OCT1, or OCT2, further limiting its interaction potential [2].

Systemic Safety and Pharmacovigilance

The systemic safety profile of this compound is favorable, primarily due to minimal systemic exposure. In pooled phase 3 clinical trials, the most common adverse reactions were local skin reactions including application site pruritus (9%) and application site pain (10%) [1] [4]. These local reactions were generally mild to moderate in severity and transient in nature, typically resolving without intervention. Notably, this compound treatment was not associated with systemic adverse events such as angioedema, arthralgias, or flu-like symptoms that have been observed with other AK treatments like fluorouracil and imiquimod [1].

From a toxicological perspective, animal studies revealed potential risks only at substantially higher systemic exposures than achieved with topical human use. Oral administration to pregnant rats during organogenesis increased incidence of fetal deaths and malformations at systemic exposures ≥74 times the human exposure, while reduced fetal weight and size occurred in rabbits at exposures 159 times the human exposure [2] [4]. These findings support the favorable risk-benefit profile of topical this compound when used as directed for actinic keratosis treatment.

Conclusion and Future Directions

This compound represents a significant advancement in the topical treatment of actinic keratosis, combining a favorable pharmacokinetic profile with a novel dual mechanism of action. Its minimal systemic exposure and short treatment regimen address key limitations of existing therapies, potentially improving adherence and therapeutic outcomes. The well-characterized metabolism primarily mediated by CYP3A4, with minor contribution from CYP2C8, provides a clear framework for understanding its drug interaction potential.

Future research directions should include comprehensive mass balance studies to fully elucidate excretion pathways and potential enterohepatic recirculation. Evaluation of pharmacogenomic influences on this compound metabolism, particularly regarding polymorphic CYP2C8 variants, could identify subpopulations with altered metabolic profiles. Additionally, exploration of systemic formulations for other indications would require more extensive DDI assessments. As the understanding of this compound's clinical pharmacology continues to evolve, this knowledge will inform optimal clinical use and guide the development of next-generation agents with similar dual mechanisms of action.

References

- 1. 1% this compound Ointment for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Topical) Monograph for Professionals - this compound .com Drugs [drugs.com]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 4. Klisyri ( this compound topical) dosing, indications, interactions, adverse... [reference.medscape.com]

- 5. CYP2C8 and CYP3A4 are the principal enzymes involved ... [pmc.ncbi.nlm.nih.gov]

- 6. Cytochromes P450 2C8 and 3A Catalyze the Metabolic ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound for Actinic Keratosis: Insights into the ... [pmc.ncbi.nlm.nih.gov]

Tirbanibulin in vitro antiproliferative activity IC50 values

Tirbanibulin Antiproliferative IC50 Values

| Cell Line / Context | Cell Description | Reported IC50 Value | Assay Method | Citation |

|---|---|---|---|---|

| HeLa | Cervical adenocarcinoma | 44 ± 11 nM | CCK-8 assay | [1] |

| A431 | Cutaneous squamous cell carcinoma (cSCC) | ~50 nM (estimated from graph) | MTT assay | [2] |

| SCC-12 | Cutaneous squamous cell carcinoma (cSCC) | ~200 nM (estimated from graph) | MTT assay | [2] |

| NHEK | Normal Human Epidermal Keratinocytes | >100 nM (estimated from graph) | MTT assay | [2] |

| HCT116 | Colon carcinoma | 294 nM | Sulforhodamine B (SRB) assay | [3] |

| HL60 | Leukemia | 362 nM | Sulforhodamine B (SRB) assay | [3] |

Experimental Protocols for Key Assays

The following are detailed methodologies for the core experiments cited in the data above.

- Cell Culture: Conduct all assays with cells in their exponential growth phase. Culture cells in appropriate media (e.g., Dulbecco’s Modified Eagle's Medium for A431 cells, supplemented with 10% fetal calf serum) and maintain at 37°C in a humidified atmosphere with 5% CO₂ [2].

- Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute this stock in cell culture medium to achieve the desired treatment concentrations for experiments. The final concentration of DMSO in the assay should not affect cell viability (typically ≤0.1%) [2].

- Treatment and Incubation: Plate cells in multi-well plates (e.g., 96-well plates) and allow them to adhere overnight. The following day, treat the cells with a concentration range of this compound or a vehicle control (DMSO). Incubate for a defined period, which can range from 24 to 96 hours, depending on the cell line and assay [1] [2].

MTT Assay Protocol (as used in A431, SCC-12, and NHEK studies [2])

- Cell Plating: Plate cells in 96-well flat-bottom plates.

- Treatment: Treat cells with a concentration gradient of this compound (e.g., 0-100 nM). Include six replicates per condition for statistical robustness.

- MTT Incubation: After the incubation period, add MTT reagent to each well and incubate for several hours to allow for the formation of formazan crystals by metabolically active cells.

- Solubilization: Dissolve the formed formazan crystals using a solubilization solution.

- Measurement: Measure the absorbance of the solution using a plate reader. The absorbance directly correlates with the number of viable cells.

- Data Analysis: Calculate the percentage of viable cells for each treatment concentration relative to the control. The IC50 value is the drug concentration that results in a 50% reduction in cell viability.

CCK-8 Assay Protocol (as used in HeLa cell studies [1])

- Cell Plating and Treatment: Similar to the MTT assay, plate and treat cells in 96-well plates.

- CCK-8 Incubation: After treatment, add the CCK-8 reagent directly to the culture medium. The reagent contains a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange-colored formazan product.

- Measurement: Measure the absorbance of the solution. The amount of formazan generated is proportional to the number of living cells.

- Data Analysis: Calculate IC50 values as described for the MTT assay.

The workflow for these cell-based viability assays follows a common pathway, which can be visualized below.

Flowchart of cell viability assays like MTT and CCK-8

Key Insights on Mechanism and Specificity

- Primary Mechanism: The potent antiproliferative effect of this compound is primarily attributed to its disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis [4] [2] [5].

- Cell-Type Specificity: Research indicates that the sensitivity to this compound varies significantly between cell lines. For instance, the A431 cSCC cell line was highly sensitive and underwent apoptosis, while the SCC-12 cSCC line and healthy keratinocytes (NHEK) were less affected [2]. This suggests that this compound's effects are highly context-dependent.

- Role of Src Inhibition: One study concluded that in cSCC cell lines with low basal expression of phosphorylated Src, the anti-tumor effects of this compound were predominantly mediated via disruption of β-tubulin-polymerization, and interference with Src signaling was not the main driver [2]. This indicates that the relative contribution of its dual mechanism can vary.

References

- 1. Synthesis and evaluation of this compound derivatives [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor effects of this compound in squamous cell ... [link.springer.com]

- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, ... [frontiersin.org]

- 4. This compound for Actinic Keratosis: Insights into the ... [pmc.ncbi.nlm.nih.gov]

- 5. 1% this compound Ointment for the Treatment of Actinic ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Tirbanibulin: Structure-Activity Relationship, Derivative Profiling, and Therapeutic Mechanisms

Introduction and Molecular Structure

Tirbanibulin (development code KX2-391, brand name Klisyri) represents a significant advancement in targeted cancer therapy as a first-in-class dual inhibitor approved by the FDA in 2020 for the topical treatment of actinic keratosis (AK), a pre-cancerous skin condition that can progress to squamous cell carcinoma. [1] [2] This synthetic small molecule possesses a unique dual mechanism of action, simultaneously inhibiting both microtubule polymerization and Src kinase signaling pathways, distinguishing it from conventional single-target therapeutic agents. [3] [1] The strategic molecular design of this compound enables it to target rapidly proliferating abnormal keratinocytes in AK lesions through two complementary mechanisms: disruption of mitotic spindle formation during cell division and interference with critical oncogenic signaling pathways that drive cellular proliferation and survival. [3] [4]

The molecular architecture of this compound incorporates several critical pharmacophoric elements that contribute to its distinctive biological activity profile. As illustrated in Table 1, this compound features a 4-biphenyl-(N)-benzylacetamide core structure that serves as the fundamental scaffold for its dual inhibitory capabilities. [5] [6] This specific arrangement allows for optimal interaction with both the colchicine-binding site on β-tubulin and the peptide substrate-binding site of Src kinase, rather than the more commonly targeted ATP-binding pocket utilized by most kinase inhibitors. [3] [6] [7] The structural complexity of this compound enables high-affinity binding to its molecular targets while maintaining favorable pharmacokinetic properties for topical administration, including appropriate tissue penetration and retention characteristics necessary for effective field treatment of actinic keratosis. [5] [1]

Table 1: Fundamental Molecular Properties of this compound

| Property | Specification |

|---|---|

| Chemical Name | (N)-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide |

| Molecular Formula | C₂₆H₂₉N₃O₃ |

| Molecular Weight | 431.536 g/mol |

| CAS Registry Number | 897016-82-9 |

| Mechanism of Action | Dual inhibitor of tubulin polymerization and Src kinase |

| Target Binding Sites | Colchicine-binding site on β-tubulin; peptide substrate site on Src kinase |

| Primary Indication | Topical treatment of actinic keratosis on face or scalp |

| FDA Approval Date | December 2020 |

Core Structure-Activity Relationship (SAR) Analysis

Strategic Molecular Modifications and SAR Probing

The structure-activity relationship of this compound has been systematically investigated through strategic modifications to its core molecular scaffold, revealing critical insights into the structural determinants responsible for its potent biological activity. [5] Research has demonstrated that the pyridinyl acetamide core represents an essential structural component that must be preserved to maintain effective microtubule disruption and anti-proliferative activity. [5] Modifications to this central region typically result in substantial decreases in potency, highlighting the exquisite three-dimensional arrangement required for optimal interaction with the colchicine-binding site of tubulin. [5] [6] The eastern benzylamine moiety, in contrast, demonstrates greater tolerance for structural variation, with specific substitutions at the para position yielding derivatives with maintained or even enhanced pharmacological profiles. [5] This region of the molecule appears to play a more significant role in determining pharmacokinetic properties and target selectivity rather than being absolutely critical for fundamental binding activity.

Recent scaffold-hopping approaches have explored the replacement of the biphenyl system with alternative structural elements, leading to the development of 4-aroylaminophenyl-(N)-benzylacetamide derivatives that exhibit interesting shifts in biological activity profiles. [6] [7] These structural innovations have yielded compounds with divergent kinase inhibition patterns, effectively uncoupling the original dual mechanism of action and generating molecules with selective activity against specific oncogenic kinases beyond Src. [7] For instance, derivative 4e ((N)-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide) demonstrated potent activity against leukemia cell lines (IC₅₀ values ranging from 0.96-4.23 μM) through mechanisms independent of tubulin polymerization or Src inhibition, instead targeting alternative kinases including ERK1/2. [6] [7] This remarkable transformation in biological activity through strategic molecular modification underscores the potential for further diversification of this chemical scaffold to target specific therapeutic applications.

Table 2: Key Structure-Activity Relationship Findings for this compound Derivatives

| Molecular Region | Modification | Biological Impact | Key Findings |

|---|---|---|---|

| Pyridinyl acetamide core | Structural alterations | Drastic reduction in activity | Essential for microtubule disruption and anti-proliferative effects; minimal tolerance for modification |

| Eastern benzylamine moiety | Para-position substitutions | Maintained or enhanced activity | p-Fluorine substitution produced favorable pharmacokinetic profiles; greatest tolerance for modification |

| Biphenyl system | Amide group insertion between rings | Altered target specificity | Shift from dual Src/tubulin inhibition to other kinase targets (e.g., ERK1/2); maintained anti-proliferative activity |

| Aroylamino substituents | Chlorobenzamide derivative (4e) | Potent anti-leukemic activity | IC₅₀ of 0.96-4.23 μM against leukemia cell lines; mechanism independent of Src/tubulin inhibition |

| Outer phenyl ring | Acetyl group introduction | Conferral of anticancer activity | Unsubstituted aniline derivative inactive; acetylated analogue showed IC₅₀ of 18.8-29.3 μM against solid tumors |

Structural Modification Strategies and Activity Outcomes

The following diagram illustrates the strategic structural modification approaches applied to the this compound scaffold and their corresponding impacts on biological activity:

Strategic modifications to this compound's structure produce distinct impacts on biological activity and target specificity.

Derivatives and Biological Activity Profiling

Comprehensive Derivative Activity Analysis

The systematic exploration of this compound derivatives has yielded a diverse array of compounds with differential activity profiles across various cancer cell types. As summarized in Table 3, specific structural modifications have produced compounds with enhanced potency against hematological malignancies while maintaining activity against solid tumors. [6] [7] The lead derivative 4e has demonstrated particularly promising activity against leukemia cell lines, with IC₅₀ values of 0.96 μM (NB4), 1.62 μM (HL60), 1.90 μM (MV4-11), and 4.23 μM (K562), representing a significant improvement over earlier analogues. [7] This enhanced potency against hematopoietic cancers appears to correlate with a fundamental shift in mechanism of action, moving away from the original dual Src/tubulin inhibition toward alternative kinase modulation, including significant suppression of ERK1/2 activity and upregulation of pro-apoptotic c-Jun kinase. [7]

The structure-property relationships observed across the this compound derivative series reveal intriguing patterns of selectivity and potency. Simple acetylated derivatives (e.g., 4a) maintain moderate activity against breast and colon cancer cell lines (IC₅₀ values of 18.8-29.3 μM), while more complex benzoyl analogues (e.g., 4c) demonstrate enhanced potency, particularly against leukemia models. [7] The strategic introduction of electron-withdrawing groups, such as chlorine at the para position of the benzamide ring (4e), confers substantially improved activity across multiple cancer cell lines. [6] [7] These findings collectively suggest that the 4-aroylaminophenyl-(N)-benzylacetamide scaffold presents a versatile structural platform for developing targeted therapies with tunable kinase inhibition profiles, potentially addressing specific therapeutic needs beyond the original indication of actinic keratosis.

Table 3: Biological Activity of Selected this compound Derivatives Against Cancer Cell Lines

| Compound | Solid Tumor Cell Lines IC₅₀ (μM) | Leukemia Cell Lines IC₅₀ (μM) | Key Structural Features | |--------------|--------------------------------------|-----------------------------------|----------------------------| | | MCF7 | HCT116 | N87 | MV4-11 | K562 | HL60 | | | This compound | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | Dual Src/tubulin inhibitor | | 3a | >50 | >50 | >50 | NT | NT | NT | Unsubstituted aniline derivative | | 4a | 29.28 | 18.83 | >50 | NT | NT | NT | Acetyl group introduction | | 4c | 5.11 | 19.69 | >50 | 11.87 | >20 | 5.27 | Benzoyl derivative | | 4e | 7.41 | 16.75 | 5.28 | 1.90 | 4.23 | 1.62 | p-Chlorobenzamide derivative | | 4b | 27.70 | >50 | 32.02 | >20 | >20 | >20 | Aliphatic homologue |

*Reported values for this compound vary significantly based on assay conditions and cell type. Values represent typical range from literature. NT = Not Tested

Experimental Methodologies

Synthetic Chemistry Approaches

The synthesis of this compound and its derivatives follows a modular synthetic strategy that allows for efficient exploration of structure-activity relationships through systematic variation of key structural elements. [5] [6] [7] The general synthetic pathway begins with 4-nitrophenylacetic acid as the foundational building block, which undergoes sequential transformation through a series of well-established synthetic operations. The initial step involves activation of the carboxylic acid functionality followed by amide coupling with appropriate benzylamine derivatives to generate intermediate nitro compounds (2a-c). [6] [7] Subsequent reduction of the nitro group to the corresponding aniline (3a-c) is efficiently accomplished through catalytic hydrogenation using Pd-C under controlled conditions (10 atm H₂, 40°C), providing key intermediate structures for further diversification. [7]

The final synthetic stage introduces diversity through acylation of the aniline intermediate with various carboxylic acid derivatives, employing standard coupling reagents such as EDCI·HCl in combination with 3H-[1,2,3]triazolo[4,5-b]pyridin-3-ol in DMA solvent, or alternatively through reaction with acyl chlorides in the presence of DIPEA in DCM. [6] [7] This strategic synthetic approach enables efficient exploration of chemical space around the eastern portion of the molecule, facilitating rapid SAR investigation of the aroylamino region that has been shown to significantly influence biological activity and kinase selectivity. The synthetic methodology provides sufficient flexibility to incorporate diverse structural elements while maintaining the critical pyridinyl acetamide core intact, allowing researchers to methodically probe the contribution of specific molecular regions to overall biological activity and target engagement.

Biological Evaluation Methods

The comprehensive biological characterization of this compound derivatives employs a multi-faceted experimental approach to elucidate compound activity, mechanism of action, and therapeutic potential. Initial screening typically involves assessment of anti-proliferative activity across a panel of cancer cell lines representing both solid tumors and hematopoietic malignancies, with incubation periods of 48-72 hours and quantification of cell viability using established methods such as MTT or WST-1 assays. [6] [7] For compounds demonstrating promising cytotoxicity, further mechanistic investigation includes tubulin polymerization assays conducted using purified tubulin with absorption measurements at 340 nm to monitor polymerization kinetics in the presence of reference compounds (paclitaxel, nocodazole) and test compounds. [3] Additional cellular assays examine effects on microtubule network integrity through immunofluorescence staining of α-tubulin in various cell lines, including human peripheral blood mononuclear cells, prostate cancer PC3 cells, and immortalized keratinocyte CCD-1106 KERTr cells. [3]

Advanced mechanistic profiling incorporates kinase activity screening using phosphokinase arrays to identify specific kinase modulation patterns, as demonstrated by the discovery that derivative 4e produces significant reduction in ERK1/2 activity (>99% inhibition) while simultaneously upregulating pro-apoptotic c-Jun kinase (84% increase). [7] Cell cycle analysis through flow cytometry after propidium iodide staining reveals characteristic G2/M phase arrest in treated cells, confirming the anticipated mechanism of action for microtubule-targeting compounds. [3] For promising candidates, in vivo pharmacokinetic studies evaluate absorption, distribution, metabolism, and excretion parameters, with a particular focus on tissue penetration and systemic exposure following topical application for dermatological indications or alternative administration routes for other therapeutic applications. [5]

Mechanistic Insights and Future Directions

Molecular Mechanisms of Action

This compound exerts its therapeutic effects through a sophisticated dual mechanism that simultaneously disrupts two critical cellular processes in rapidly proliferating cells: microtubule dynamics and Src kinase signaling. [3] [1] [4] The compound binds reversibly to the colchicine-binding site on β-tubulin, effectively inhibiting tubulin polymerization and preventing the formation of functional microtubules necessary for mitotic spindle assembly during cell division. [3] [2] This disruption of microtubule dynamics triggers cell cycle arrest at the G2/M phase transition, ultimately leading to apoptotic cell death through activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase. [3] [2] Complementary to this microtubule-targeting activity, this compound functions as a non-ATP competitive inhibitor of Src kinase by binding to the peptide substrate site rather than the conserved ATP-binding pocket, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and migration. [1] [4]

The therapeutic synergy between these two distinct mechanisms of action enables this compound to effectively target the pathological keratinocytes in actinic keratosis lesions while minimizing damage to surrounding normal tissue. [3] [4] Recent research has revealed that the purported selectivity of this compound for Src kinase may be more complex than initially understood, with demonstrated activity against other oncogenic kinases including FLT3-ITD mutations in certain leukemic cell lines. [6] [7] This emerging understanding of the polypharmacological profile of this compound and its derivatives highlights the potential for targeting multiple signaling pathways simultaneously, potentially overcoming compensatory mechanisms that often limit the efficacy of highly selective kinase inhibitors. The anti-inflammatory properties of this compound, mediated through inhibition of pro-inflammatory cytokines and enzymes, provide an additional therapeutic dimension that may contribute to its clinical efficacy in actinic keratosis, where inflammation plays a significant role in disease pathogenesis. [4]

Emerging Applications and Future Research Directions

Beyond its established application in actinic keratosis, emerging research has revealed several promising new directions for this compound-based therapies. Recent clinical observations have documented unexpected anti-aging effects following topical application of this compound 1% ointment, with significant improvement in skin texture, reduction of wrinkles, and lightening of solar lentigos in treated areas. [8] These cosmetic benefits, observed as desirable side effects during AK treatment, suggest potential applications in photodamaged skin rejuvenation, possibly through mechanisms involving accelerated turnover of photodamaged keratinocytes and remodeling of the dermal-epidermal junction. [8] Additionally, the demonstrated activity of certain this compound derivatives against hematological malignancies, particularly the potent anti-leukemic effects of compound 4e, opens exciting avenues for therapeutic repurposing in oncology beyond dermatological applications. [6] [7]